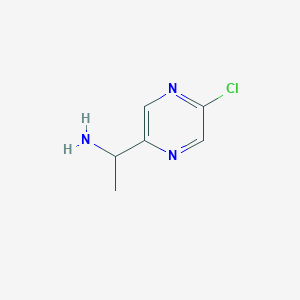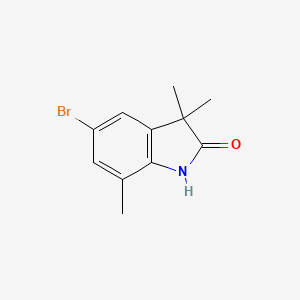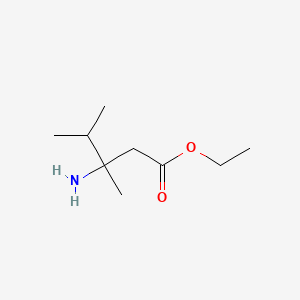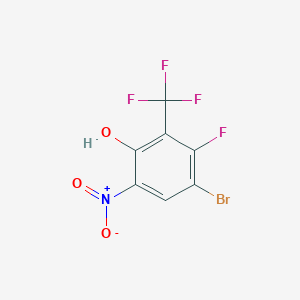![molecular formula C7H5F3INOS B1380089 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol CAS No. 1448858-58-9](/img/structure/B1380089.png)
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is an organic compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a phenol derivative followed by the introduction of the trifluoromethylthio group. The amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the iodine and trifluoromethylthio groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-iodophenol: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
2-Amino-6-iodophenol: Similar structure but without the trifluoromethylthio group, leading to distinct chemical properties.
4-[(Trifluoromethyl)thio]phenol:
Uniqueness
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is unique due to the combination of the amino, iodine, and trifluoromethylthio groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-6-iodo-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INOS/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLLYHXTZLZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
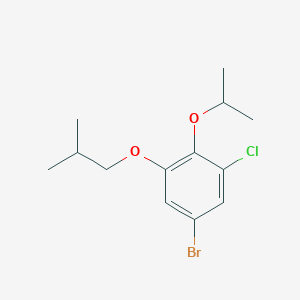

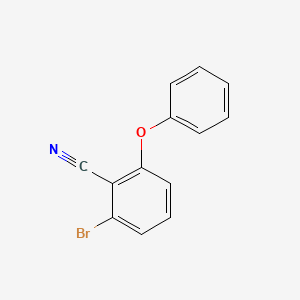

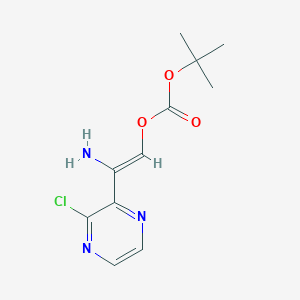
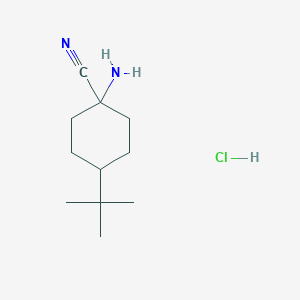
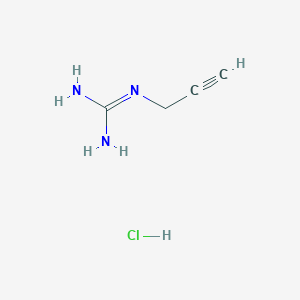
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
